3-Azabicyclo[3.3.1]nonane-9-carboxylic acid
Description
Molecular Geometry and Bicyclic Framework Configuration
The core structure of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid consists of a nine-membered bicyclic system formed by two fused cyclohexane rings sharing a common bridgehead carbon (C9). The nitrogen atom occupies the 3-position of the azabicyclo framework, while the carboxylic acid group is appended to the bridgehead carbon (Figure 1). X-ray diffraction studies of related compounds reveal bond lengths of 1.47–1.49 Å for the C–N bonds adjacent to the nitrogen, slightly elongated compared to typical amine C–N bonds (1.45 Å) due to partial pyramidalization at the nitrogen center.
The bicyclo[3.3.1]nonane system adopts a chair-boat conformation, with the nitrogen-containing ring (C1–C2–N–C8–C9) in a chair-like arrangement and the opposing ring (C4–C5–C6–C7–C8) in a distorted boat configuration. This geometry creates significant transannular strain, quantified computationally as 8.2 kcal/mol through density functional theory (DFT) calculations. The carboxylic acid group at C9 participates in intramolecular hydrogen bonding with the nitrogen lone pair, stabilizing the chair-boat conformation by 3.1 kcal/mol relative to alternative puckered states.
Table 1: Key geometric parameters from X-ray crystallography of analogous compounds
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C3–N bond length | 1.48 | N-Nitroso derivative |
| N–C8–C9 bond angle | 112.3° | Hydrochloride salt |
| Dihedral angle (C2–N–C8–C9) | 54.7° | Xanthene ester analog |
The bicyclic framework’s rigidity imposes notable steric constraints on substituents. Molecular mechanics simulations indicate a 15.8 kJ/mol energy barrier for axial-to-equatorial flipping of the carboxylic acid group, explaining its preference for the equatorial orientation in crystallographic studies.
Crystal Structure Determination via X-ray Diffraction
Single-crystal X-ray analysis of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (CID 47003583) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.921 Å, b = 12.374 Å, c = 14.502 Å, and β = 98.76°. The protonated nitrogen forms a strong hydrogen bond (N–H···Cl⁻ = 2.89 Å) with the chloride counterion, while the carboxylic acid group engages in intermolecular O–H···O hydrogen bonds (2.65 Å) along the b-axis, creating a zigzag packing motif (Figure 2).
Notably, the solid-state structure exhibits a flattened boat conformation for the nitrogen-containing ring, with a puckering amplitude (Q) of 0.82 Å compared to 0.92 Å in solution-phase models. This distortion arises from crystal packing forces that compress the C2–N–C8 angle to 109.5°, versus 112.3° in isolated molecules. The hydrochloride salt’s density (1.32 g/cm³) and calculated void volume (12.7%) reflect efficient molecular packing stabilized by ionic and hydrogen-bonding interactions.
Conformational Dynamics in Solid-State and Solution
Variable-temperature 1H NMR studies (298–373 K) in DMSO-d6 reveal two distinct conformational states separated by an energy barrier of 14.2 kcal/mol. The major conformer (78% population at 298 K) corresponds to the chair-boat structure observed crystallographically, while the minor conformer adopts a twist-boat arrangement with the nitrogen lone pair oriented away from the carboxylic acid group. Line shape analysis yields activation parameters of ΔG‡ = 13.8 kcal/mol, ΔH‡ = 12.4 kcal/mol, and ΔS‡ = −34.5 J/mol·K for the interconversion process.
In the solid state, 13C cross-polarization magic-angle spinning (CP/MAS) NMR detects restricted rotation of the carboxylic acid group below 220 K, with a rotational barrier of 9.3 kcal/mol attributed to crystal lattice constraints. Molecular dynamics simulations (10 ns, 298 K) predict a 1.2 Å root-mean-square fluctuation for the bridgehead carbon (C9), significantly lower than the 2.7 Å fluctuation observed for monocyclic analogs, confirming the bicyclic system’s conformational rigidity.
Table 2: Dynamic parameters from spectroscopic studies
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-6-2-1-3-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRYOFORWCUUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Enamine Intermediates
A prominent route involves the reaction of enamines derived from N-carboxy-4-piperidones with acryloyl chloride. Williams et al. demonstrated that morpholine enamines, when heated under reflux in benzene, undergo cyclization to form 3-azabicyclo[3.3.1]nonane-6,9-diones (Figure 1). The procedure involves:
- Enamine Formation : N-carboxy-4-piperidone reacts with morpholine to generate the enamine intermediate.
- Acryloyl Chloride Addition : Dropwise addition of acryloyl chloride to the refluxing enamine solution triggers a-sigmatropic rearrangement or Michael addition, yielding the bicyclic diketone.
- Hydrolysis : Basic hydrolysis of the diketone produces the carboxylic acid derivative.
Optimization :
- Solvent : Benzene outperforms toluene, with yields dropping from 80–85% to 5–10% at higher temperatures.
- Temperature : Vigorous reflux (80°C) is critical; reactions at 25°C yield only 35–40%.
- Enamine Substituents : Morpholine-derived enamines provide higher yields (80–85%) compared to pyrrolidine or piperidine analogs (70–75%).
Table 1: Yield Dependence on Reaction Conditions
| Enamine Type | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | Benzene | 80 | 80–85 |
| Pyrrolidine | Benzene | 80 | 75–80 |
| Piperidine | Benzene | 80 | 70–75 |
Hydrogenation of Bicyclic Ketones
Catalytic Hydrogenation of 9-Oxo Derivatives
A scalable method involves hydrogenating 9-oxo-3-azabicyclo[3.3.1]nonane intermediates. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using Pd(OH)₂/C under hydrogen pressure (50 psi, 50°C) yields the corresponding alcohol, which is subsequently oxidized to the carboxylic acid.
Key Steps :
- Ketone Reduction : Pd-catalyzed hydrogenation selectively reduces the ketone to an alcohol.
- Acid Hydrolysis : Treatment with sulfuric acid (pH 2) followed by extraction isolates the carboxylic acid.
Challenges :
- Catalyst Loading : Excessive Pd(OH)₂ (>20 wt%) increases fire hazards without improving yields.
- Byproduct Formation : Over-reduction or epimerization necessitates precise temperature control (40–50°C).
Domino Michael–Dieckman Cyclization
Asymmetric Synthesis for Enantiopure Products
Thieme-Connect reports an enantioselective route starting from (2E,7E)-dimethyl nonadienedioate. The domino Michael–Dieckman process constructs the bicyclic core with three stereocenters in a single step, achieving >95% enantiomeric excess (ee).
Procedure :
- Michael Addition : The dienoate undergoes conjugate addition to generate a cyclohexane intermediate.
- Dieckman Cyclization : Intramolecular ester condensation forms the bicyclic lactam.
- Carboxylation : Selective oxidation introduces the carboxylic acid moiety.
Advantages :
- Stereocontrol : Full retention of configuration at C1, C5, and C9.
- Scalability : The one-pot reaction minimizes purification steps, achieving 70% overall yield.
Ruthenium-Catalyzed Hydrogenation
Modern Catalytic Approaches
A patent by EP3042902A1 discloses the use of ruthenium complexes to hydrogenate 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method preferentially produces the endo-3-ol isomer, which is oxidized to the carboxylic acid.
Conditions :
- Catalyst : RuCl₂(PPh₃)₃ in isopropanol.
- Pressure : 3 bar H₂ at 40°C for 48 hours.
- Yield : 93% after acid workup.
Table 2: Comparative Analysis of Hydrogenation Methods
| Catalyst | Substrate | Yield (%) | Isomer Selectivity |
|---|---|---|---|
| Pd(OH)₂/C | 9-Benzyl-9-azabicyclononan | 85 | exo: 65% |
| RuCl₂(PPh₃)₃ | 9-Oxo-3-azabicyclononane | 93 | endo: 90% |
Hydrolysis of Bicyclic Esters
tert-Butyl Ester Deprotection
The tert-butyl ester of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the free acid.
Procedure :
- Ester Cleavage : 20% HCl at 100°C for 2 hours.
- Purification : Extraction with ethyl acetate and crystallization from hexane.
Yield : 89–92% with >99% purity by HPLC.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium triacetoxyborohydride is often used for reductive amination.
Substitution: Reagents like hydrazine hydrate and hydroxylamine are used for forming hydrazones and oximes.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Hydrazones, oximes, and azines.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Derivatives
The synthesis of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid has been explored extensively, leading to the development of various derivatives with enhanced biological activities. For instance, a study reported an asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid utilizing a stereoselective domino Michael–Dieckman process, which allows for the creation of complex molecular architectures with multiple stereocenters . The versatility of this compound has been tested through its incorporation into tripeptides, demonstrating its potential as a building block in peptide synthesis.
1.2 Pharmacological Activity
Research indicates that derivatives of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid exhibit promising pharmacological activities. For example, compounds derived from this framework have been investigated as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses . The discovery of potent NAAA inhibitors featuring azabicyclic structures highlights the therapeutic potential of these compounds in treating inflammatory conditions.
Neuropharmacology
2.1 Orexin Receptor Antagonists
The compound's structure has led to its exploration as a non-peptide antagonist of orexin receptors, which are implicated in various neurological disorders such as sleep disorders and addiction . Specifically, research into 3,7-diazabicyclo[3.3.1]nonane derivatives has shown their potential efficacy in modulating orexinergic signaling pathways, suggesting applications in treating conditions related to orexin dysfunctions.
2.2 Cognitive Enhancers
Additionally, some derivatives are being evaluated for their effects on cognitive functions and mood disorders. The ability of these compounds to interact with nicotinic acetylcholine receptors positions them as candidates for further development in treating neurodegenerative diseases like Alzheimer’s disease and schizophrenia .
Chemical Properties and Safety
3.1 Chemical Structure and Stability
The chemical structure of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid (CAS: 1240527-74-5) is characterized by its bicyclic framework, which contributes to its unique properties and reactivity . Understanding these properties is crucial for optimizing its use in various applications.
3.2 Safety Considerations
Safety data indicate that the compound may cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Proper safety protocols should be followed when conducting experiments involving this compound to mitigate risks associated with exposure.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid largely depends on its derivatives and their specific applications. For instance, in catalytic systems, it can facilitate the oxidation of alcohols to carbonyl compounds. The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Substitution Variants
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
- Structure : Incorporates a second nitrogen at position 5.
- Impact : Enhances hydrogen-bonding capacity and electronic density, improving interactions with biological targets. Derivatives with 3-cyclopropanmethyl and 7-alkoxyalkyl substituents show broad-spectrum biological activity, including anticholinergic and curare-like effects .
- Pharmacology: 3-(3-Dimethylaminopropinyl)-9-methyl-3,9-diazabicyclo derivatives exhibit strong neuromuscular blocking activity comparable to decamethonium, a classic curare agent .
3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives
- Structure: Oxygen replaces carbon at position 3 (e.g., 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride).
- The hydrochloride salt form enhances bioavailability .
- Applications : Used in peptide synthesis and as intermediates for bioactive molecules .
2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid
- Structure : Nitrogen at position 2 instead of 3.
- Synthesis: Asymmetric domino Michael–Dieckman reactions yield enantiopure forms, such as (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, which embeds a morphan motif critical for peptide nucleic acid (PNA) design .
- Utility : Demonstrates versatility in generating molecular complexity, including tripeptide synthesis .
Substituent Effects on Activity
Aryl-Substituted Derivatives
- Examples: 2,4-Bis(3-bromophenyl)- and 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-ones .
- Impact : Bromine and methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in receptor pockets. Crystal structures reveal N–H···O and C–H···O interactions, stabilizing conformations critical for binding .
- Activity : These derivatives show analgesic and anti-inflammatory properties .
Ester vs. Carboxylic Acid Derivatives
- Ethyl Esters: Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1) exhibits increased lipophilicity, improving membrane permeability. Methoxyphenyl-substituted esters (e.g., ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate) further enhance receptor affinity due to electron-donating groups .
- Carboxylic Acids: The free acid form (e.g., 3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid) facilitates ionic interactions with basic residues in target proteins, crucial for hypotensive activity .
Pharmacological Profiles of Key Derivatives
Biological Activity
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid (ABNCA) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ABNCA, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid features a bicyclic structure that includes a nitrogen atom, which contributes to its biological activity. The compound's structure allows for diverse chemical modifications, leading to various derivatives with enhanced pharmacological properties.
The biological activity of ABNCA is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. Research indicates that derivatives of ABNCA can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. For instance, studies have shown that certain analogs exhibit potent anticancer effects by disrupting the cell cycle and promoting cell death in various cancer cell lines .
Anticancer Activity
ABNCA and its derivatives have been studied extensively for their anticancer properties. A notable study highlighted the ability of these compounds to inhibit the proliferation of HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations . The following table summarizes key findings related to the anticancer activity of ABNCA derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid | HeLa | 3.89 | Induction of apoptosis and cell cycle arrest |
| 5,9,9-Trisubstituted derivative | MCF-7 | 2.50 | Inhibition of mitotic spindle formation |
| N-substituted analog | A549 | 1.75 | Activation of caspase pathways |
Anti-inflammatory Activity
In addition to anticancer effects, ABNCA derivatives have shown promise in anti-inflammatory applications. They are believed to modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A recent study synthesized various derivatives of ABNCA and evaluated their biological activity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results demonstrated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Case Study 2: Mechanistic Insights into Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of ABNCA derivatives, assessing their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. The study found that specific analogs effectively reduced NAAA activity, leading to decreased inflammation markers in vitro .
Q & A
Q. What are the established synthetic routes for 3-azabicyclo[3.3.1]nonane-9-carboxylic acid?
Methodological Answer: The compound is synthesized via intramolecular aza-Prins cyclization of imine intermediates. For example, Tsukamoto’s group achieved the bicyclic core by treating imine 7 with formic acid, yielding the 3-azabicyclo[3.3.1]nonane system in 64% yield . Another route involves diazoketone insertion : bicyclo[3.3.1]nonane-9-carboxylic acid (35 ) is converted to diazoketone 36 , which undergoes carbene insertion to form tricyclic intermediates . Key steps include Wolff-Kishner reduction to finalize the bicyclic structure.
| Synthetic Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intramolecular aza-Prins reaction | Formic acid, CHCl₃, RT | 64% | |
| Diazoketone carbene insertion | Diazomethane, Et₂O, 0°C | ~50% |
Q. How is the bicyclic structure of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid confirmed experimentally?
Methodological Answer: Structural validation relies on X-ray crystallography to resolve the bicyclic framework and substituent positions. For example, crystallographic analysis of related 3,7-diazabicyclo[3.3.1]nonan-9-ones revealed twin-chair conformations . NMR spectroscopy (¹H/¹³C) is critical for confirming stereochemistry, with characteristic bridgehead proton couplings (e.g., δ ~3.5–4.0 ppm for axial protons) . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 155 for C₉H₁₅NO derivatives) .
Q. What purification strategies are effective for isolating enantiopure 3-azabicyclo[3.3.1]nonane derivatives?
Methodological Answer: Recrystallization of benzamide derivatives (e.g., from ethyl acetate/hexane) resolves enantiomers by exploiting differential solubility . Chiral HPLC (e.g., using amylose-based columns) separates diastereomers, while dynamic kinetic resolution during cyclization steps enhances enantioselectivity .
Advanced Research Questions
Q. How does stereochemical control in the bicyclic core influence reactivity and functionalization?
Methodological Answer: The twin-chair conformation of the bicyclic system imposes geometric constraints, directing regioselectivity in reactions. For example, intramolecular aza-Prins reactions favor endocyclic alkene formation due to steric hindrance at bridgehead positions . Stereoelectronic effects (e.g., axial vs. equatorial substituents) modulate nucleophilic attack sites, as seen in the chemoselective ester transformation in Garrido’s domino Michael–Dieckman process .
Q. What mechanistic insights explain the regioselectivity of the aza-Prins cyclization?
Methodological Answer: The reaction proceeds via iminium ion intermediates (e.g., 12a ), where carbocation stability dictates bond formation. DFT studies suggest that deprotonation favors the more substituted alkene due to transition-state stabilization . Competing pathways (e.g., lactonization) are suppressed by the rigidity of the bicyclic system, as observed in halichonic acid synthesis .
Q. How can computational methods (DFT, Hirshfeld analysis) predict and rationalize the compound’s properties?
Methodological Answer: Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O contacts in crystals), guiding crystal engineering . DFT calculations optimize transition-state geometries and predict NMR chemical shifts (e.g., for bridgehead protons). For example, B3LYP/6-31G(d) models accurately reproduce experimental IR and NMR data for bicyclo[3.3.1]nonane derivatives .
Q. What biological or catalytic applications are linked to 3-azabicyclo[3.3.1]nonane scaffolds?
Methodological Answer: The scaffold is a core motif in halichonic acid , a marine sponge-derived amino acid with potential bioactivity . Catalytic applications include nitroxyl radical derivatives (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl, ABNO), which outperform TEMPO in alcohol oxidations due to reduced steric hindrance .
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Methodological Answer: Systematic reaction optimization (e.g., varying acid catalysts in aza-Prins reactions) addresses yield discrepancies. For instance, Tsukamoto’s group achieved 64% yield with formic acid, while other conditions (e.g., HCl) led to side products . Scale-up studies may reveal solvent purity or temperature sensitivity, as noted in diazoketone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
